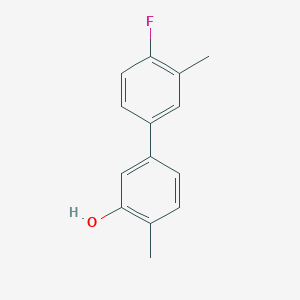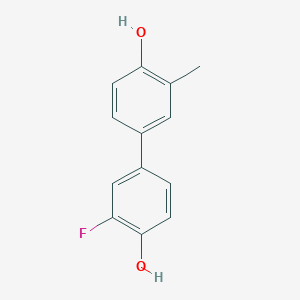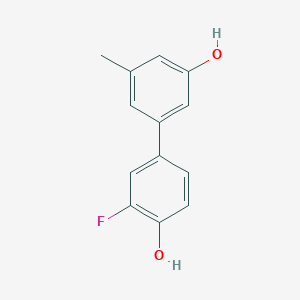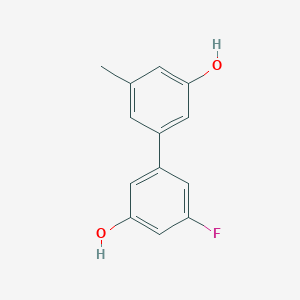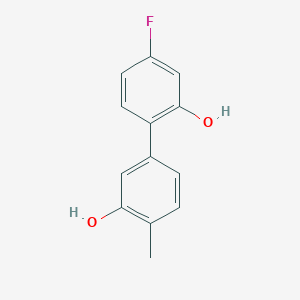
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol (5-F2HMP) is a phenolic compound that has been studied for its potential applications in various scientific fields. It is a synthetic compound that has been recently synthesized in the laboratory. The compound has unique properties that make it attractive for research in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential applications in various scientific fields. It has been studied for its potential use as an antioxidant, as an anti-inflammatory, and as an anticancer agent. In addition, 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential use in the treatment of neurodegenerative diseases and as an adjuvant for vaccines.
Mechanism of Action
The exact mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is not fully understood. However, it is believed that 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% may act as a free radical scavenger, which means that it can neutralize free radicals and protect cells from oxidative damage. In addition, 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% can inhibit the production of pro-inflammatory cytokines. In addition, 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has been found to have anti-cancer effects, including the induction of apoptosis in cancer cells and the inhibition of tumor growth in animal models. 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has also been shown to have neuroprotective effects, including the prevention of neuronal cell death.
Advantages and Limitations for Lab Experiments
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be synthesized in the laboratory with relative ease. In addition, 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% is relatively stable, which makes it suitable for use in long-term experiments. However, 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% also has some limitations. It is not approved for use in humans and its long-term safety has not been established.
Future Directions
Future research on 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% should focus on further elucidating its mechanism of action and its potential therapeutic applications. In particular, further research should focus on the effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% on cancer and neurodegenerative diseases. In addition, further research should focus on the long-term safety and efficacy of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% for use in humans. Finally, further research should focus on the potential synergistic effects of 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% with other compounds and drugs.
Synthesis Methods
5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95% can be synthesized through a two-step process. In the first step, 5-fluoro-2-hydroxybenzaldehyde is reacted with methylmagnesium bromide in THF (tetrahydrofuran) to form 5-fluoro-2-hydroxybenzylmagnesium bromide. In the second step, the 5-fluoro-2-hydroxybenzylmagnesium bromide is reacted with methyl iodide in THF to form 5-(5-Fluoro-2-hydroxyphenyl)-2-methylphenol, 95%.
properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFZSHRXBAJDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683764 |
Source


|
| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-81-8 |
Source


|
| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




